molecular formula C16H19N5O3 B2675978 N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide CAS No. 1209192-15-3

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide

Cat. No. B2675978
CAS RN: 1209192-15-3
M. Wt: 329.36
InChI Key: KMYOTIHUBAGSKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pyrimidinamine derivatives are synthesized using various methods. One study describes the synthesis of a series of novel pyrimidine derivatives containing an amide moiety . Another study discusses the design and synthesis of pyrimidinamine derivatives using pyrimidifen as a template according to the bioisosterism .


Chemical Reactions Analysis

The chemical reactions involving pyrimidinamine derivatives are diverse. An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .

Scientific Research Applications

Synthesis and Potential Therapeutic Applications

  • Development of Anti-Inflammatory and Analgesic Agents : A study highlighted the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds, including morpholine derivatives, showed promising results as COX-2 inhibitors, suggesting their potential in developing new therapeutic agents for inflammation and pain management (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

  • PI3K-AKT-mTOR Pathway Inhibition : Research on 4-(Pyrimidin-4-yl)morpholines unveiled their role as privileged pharmacophores for inhibiting PI3K and PIKKs, crucial for cancer therapy. The study identified a potent non-nitrogen containing morpholine isostere, effective in dual inhibition of mTORC1 and mTORC2, demonstrating a new avenue for cancer treatment (H. Hobbs et al., 2019).

  • Antimicrobial Activity : Novel 6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives were synthesized and evaluated for antimicrobial activity. Among these, a morpholine substituted dihydropyrimidone carboxamide showed potent antibacterial properties, marking its significance in addressing bacterial infections (K. Devarasetty et al., 2019).

Advances in Synthetic Chemistry

  • Synthesis of Heterocyclic Compounds : A convenient synthetic method for new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and Its Pyrimidine Derivatives was developed. These compounds, incorporating morpholine, were characterized and hold potential for future pharmacological activity investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).

  • Kilogram-Scale Synthesis : The study on the kilogram-scale synthesis of N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide, a mGlu5 negative allosteric modulator, underscores the importance of efficient synthesis methods in the pharmaceutical industry for large-scale drug production (Thomas K. David et al., 2017).

Safety and Hazards

The safety and hazards associated with “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide” are not explicitly mentioned in the search results. It’s important to handle all chemical compounds with care and follow appropriate safety protocols.

Future Directions

The future directions for research on “N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Given the promising properties of pyrimidinamine derivatives, they could be explored for various applications such as drug development and material synthesis .

properties

IUPAC Name

N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c22-16(13-3-1-2-4-17-13)18-5-8-24-15-11-14(19-12-20-15)21-6-9-23-10-7-21/h1-4,11-12H,5-10H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYOTIHUBAGSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC=N2)OCCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)picolinamide

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